molecular formula C11H13N3O B079559 4-(1H-benzo[d]imidazol-2-yl)morpholine CAS No. 31075-58-8

4-(1H-benzo[d]imidazol-2-yl)morpholine

Cat. No.: B079559
CAS No.: 31075-58-8
M. Wt: 203.24 g/mol
InChI Key: DYERGUDBIQHVKO-UHFFFAOYSA-N
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Description

4-(1H-benzo[d]imidazol-2-yl)morpholine is a heterocyclic compound that features both a benzimidazole and a morpholine ring. Benzimidazole is known for its significant pharmacological properties, while morpholine is a versatile chemical used in various industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties, making it a compound of interest in scientific research and industrial applications.

Mechanism of Action

Target of Action

The compound 4-(1H-benzo[d]imidazol-2-yl)morpholine, also known as 2-Morpholin-4-yl-1H-benzimidazole, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . They have been utilized extensively as a drug scaffold in medicinal chemistry . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides .

Mode of Action

The mode of action of benzimidazole derivatives is diverse, reflecting their wide-ranging biological activity . They have demonstrated antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . For instance, some benzimidazole derivatives have been found to act as allosteric inhibitors, blocking the polymerase before elongation .

Biochemical Pathways

The biochemical pathways affected by benzimidazole derivatives are numerous due to their ability to interact with various proteins and enzymes . For example, some benzimidazole derivatives have been found to inhibit the NS5B RNA polymerase, which is required for virus propagation .

Result of Action

The result of the compound’s action can vary depending on the specific target and the biological context. For instance, benzimidazole derivatives have been found to have antiviral activity, potentially by inhibiting viral replication . They have also shown antitumor activity, possibly through mechanisms such as protein kinase inhibition, topoisomerase inhibition, and antiangiogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-(1H-benzo[d]imidazol-2-yl)morpholine typically involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

      Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.

      Products: Oxidation can lead to the formation of various benzimidazole derivatives with different functional groups.

  • Reduction

      Reagents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

      Conditions: Reactions are usually performed under mild conditions to prevent over-reduction.

      Products: Reduction reactions can yield amine derivatives of the benzimidazole ring.

  • Substitution

      Reagents: Halogenating agents, alkylating agents, and acylating agents.

      Conditions: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.

      Products: Substitution reactions can introduce various functional groups onto the benzimidazole or morpholine rings.

Scientific Research Applications

Chemistry

4-(1H-benzo[d]imidazol-2-yl)morpholine is used as a building block in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Benzimidazole derivatives are known for their antiviral, antitumor, and antimicrobial activities. The addition of a morpholine ring can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an antiviral, antitumor, and antimicrobial agent. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In industrial applications, this compound can be used as a corrosion inhibitor, a stabilizer in polymer production, and an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-benzo[d]imidazol-2-yl)aniline: Similar in structure but lacks the morpholine ring, which can affect its solubility and bioavailability.

    2-(4-Morpholinyl)benzimidazole: Another compound with both benzimidazole and morpholine rings, but with different substitution patterns, leading to different chemical and biological properties.

    Benzimidazole: The parent compound, which lacks the morpholine ring, is widely studied for its pharmacological properties.

Uniqueness

4-(1H-benzo[d]imidazol-2-yl)morpholine is unique due to the presence of both benzimidazole and morpholine rings in a single molecule. This combination can result in enhanced solubility, bioavailability, and a broader range of chemical and biological activities compared to similar compounds.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)12-11(13-10)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYERGUDBIQHVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30300868
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31075-58-8
Record name 31075-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-benzo[d]imidazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30300868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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